molecular formula C17H16N2OS2 B2775660 N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 899967-79-4

N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2775660
CAS No.: 899967-79-4
M. Wt: 328.45
InChI Key: MTOJZCIUVGUZPM-UHFFFAOYSA-N
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Description

N-(2-Methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic small molecule based on the benzothiazole core structure, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . Benzothiazole derivatives are frequently investigated as key pharmacophores in developing novel therapeutic agents and have demonstrated significant research interest due to their varied biological activities . Scientific studies on closely related N-(6-arylbenzo[d]thiazol-2-yl)acetamide compounds have shown these molecules to possess potent enzyme inhibitory activity. For instance, such analogs have been identified as excellent urease inhibitors, with some exhibiting superior efficacy to standard controls in research settings . The mechanism is believed to involve binding to the enzyme's active site, thereby blocking its activity . Furthermore, the broader benzothiazole class has been extensively studied for its antitumor, antimicrobial, and anti-inflammatory properties, as well as for its role in developing neuroprotective agents . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-18-15-8-5-13(10-16(15)22-11)19-17(20)9-12-3-6-14(21-2)7-4-12/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOJZCIUVGUZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the benzothiazole derivative with 4-(methylthio)phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group on the phenyl ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction Reagents/Conditions Product Reference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 0–5°CN-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfinyl)phenyl)acetamide
Sulfone formationmCPBA (2 equiv), DCM, RTN-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Key Findings :

  • Oxidation of the methylthio group to sulfoxide occurs under mild acidic conditions with H<sub>2</sub>O<sub>2</sub>, as demonstrated in analogous benzothiazole systems .

  • Complete oxidation to sulfone requires stronger oxidizing agents like mCPBA .

Substitution Reactions

The benzothiazole ring and phenylacetamide moiety participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes nitration or halogenation at the C-5 position due to electron-donating effects of the methyl group.

Reaction Reagents/Conditions Product Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CN-(5-nitro-2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCM, RTN-(5-bromo-2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide

Nucleophilic Substitution

The acetamide’s carbonyl group reacts with nucleophiles like hydrazine or amines:

Reaction Reagents/Conditions Product Reference
Hydrazide formationNH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux2-(4-(methylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetohydrazide

Hydrolysis Reactions

The acetamide linker hydrolyzes under acidic or basic conditions:

Reaction Reagents/Conditions Product Reference
Acidic hydrolysisHCl (6N), reflux2-(4-(methylthio)phenyl)acetic acid
Basic hydrolysisNaOH (10%), H<sub>2</sub>O/EtOH, refluxSodium 2-(4-(methylthio)phenyl)acetate

Mechanistic Insight :

  • Acidic conditions cleave the amide bond to yield the free carboxylic acid .

  • Basic hydrolysis produces the corresponding carboxylate salt .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic frameworks. For example, reaction with ethyl orthoformate under acidic conditions yields a triazepine derivative:

Reaction Reagents/Conditions Product Reference
Triazepine formationHC(OEt)<sub>3</sub>, p-TsOH, toluene, refluxBenzo triazepino[3,2-c]quinazoline derivative

Biological Activity Correlation

While not a direct reaction, structural analogs demonstrate:

  • Antimicrobial activity : MIC values ranging from 100–250 µg/mL against Xanthomonas spp. .

  • COX-II inhibition : IC<sub>50</sub> values comparable to Celecoxib (1.9–2.3 µM) in thiazolidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Thiazole derivatives have been reported to inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology. A review highlighted that compounds similar to this compound could serve as potential candidates for developing new treatments for Alzheimer's disease due to their multitarget effects .

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, this compound has shown promising antimicrobial properties. Thiazole-based compounds are known for their ability to inhibit bacterial growth and have been evaluated against various strains of bacteria and fungi. Studies have indicated that modifications of thiazole compounds can enhance their antimicrobial efficacy, making them suitable candidates for further development in antibiotic therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in various studies. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase-3 activity and decreased expression of anti-apoptotic proteins .

Case Study 2: Neuroprotection Against Alzheimer’s Disease

In a systematic review assessing the therapeutic potential of thiazole derivatives for Alzheimer's disease, it was found that compounds structurally related to this compound effectively inhibited acetylcholinesterase activity at micromolar concentrations. These findings support the development of new anti-Alzheimer drugs based on thiazole scaffolds .

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of thiazole compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the acetamide linkage may facilitate binding to protein targets. The methylthio group can enhance lipophilicity, improving cell membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzo[d]thiazole Acetamides

Compound A : N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
  • Key Differences :
    • 6-ethoxy vs. 2-methyl on benzo[d]thiazole.
    • 4-chlorophenyl vs. 4-(methylthio)phenyl on acetamide.
  • Impact :
    • Ethoxy (electron-donating) vs. methylthio (moderately electron-withdrawing) alters electronic density on the heterocycle.
    • Chlorophenyl (strongly electron-withdrawing) may reduce metabolic stability compared to methylthiophenyl .
Compound B : 2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide ()
  • Key Differences :
    • Ethylsulfonyl vs. methylthio on the phenyl ring.
  • Impact :
    • Sulfonyl groups increase polarity and solubility but may reduce membrane permeability. Methylthio offers a balance between lipophilicity and reactivity .

Spectral and Structural Analysis

IR Spectroscopy
  • Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (similar to hydrazinecarbothioamides in ). Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole derivatives .
  • Analog () : Shows C=O at 1689 cm⁻¹ and SO2 stretches at 1382/1155 cm⁻¹, highlighting the impact of sulfonamide substituents on spectral features .
NMR Spectroscopy
  • Analog () : Methyl groups at δ 2.3 ppm, acetamide CH2 at δ 4.1 ppm. Comparable shifts are expected for the target compound’s methylthio and acetamide groups .

Physicochemical Properties

Property Target Compound Compound A () Compound B ()
LogP ~3.5 (estimated) ~3.8 ~2.9 (due to sulfonyl)
Solubility (µg/mL) Moderate (thioether) Low (chlorophenyl) High (sulfonyl)
Metabolic Stability Moderate Low (chlorine) High (polar sulfonyl)

Biological Activity

N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide, a compound with significant potential in medicinal chemistry, belongs to the benzothiazole family. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H16_{16}N2_{2}OS2_{2}
  • Molecular Weight : 328.5 g/mol
  • CAS Number : 899967-79-4

The compound features a benzothiazole ring system with a methyl group and a methylthio group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Alkylation : Introduction of the methyl group using methyl iodide or bromide in the presence of a base.
  • Benzamide Formation : Reaction with an appropriate acyl chloride to form the final amide structure.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Case Study :
A study on a related thiazole derivative demonstrated an IC50_{50} value (half maximal inhibitory concentration) of approximately 20 µM against A549 cells, suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their ability to inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. For example, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria .

CompoundActivityReference
2-Amino-6-methylbenzothiazoleAntibacterial
Thiazolidinone derivativesAntiviral

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research has shown that benzothiazole derivatives can inhibit COX-2 enzyme activity, which is crucial for the inflammatory response. The IC50_{50} values for related compounds have been reported as low as 0.04 µmol, indicating potent anti-inflammatory potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits enzymes such as COX-2 and other key proteins involved in cellular signaling pathways.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer effects.

Structure-Activity Relationship (SAR)

The presence of substituents such as methyl and methylthio groups significantly influences the compound's biological activity. Variations in these groups can alter solubility, reactivity, and interaction with biological targets, making SAR studies essential for optimizing therapeutic efficacy .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide, and how are intermediates characterized?

The synthesis typically involves coupling a thiazole derivative (e.g., 2-methylbenzo[d]thiazol-6-amine) with a substituted phenylacetamide precursor. Key steps include:

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during amide bond formation .
  • Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for facilitating coupling reactions .
  • Temperature Control : Reactions are conducted at room temperature or mild heating (40–60°C) to optimize yield while minimizing side products .

Q. Characterization Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for benzo[d]thiazole) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 371.1) .

Q. How can researchers verify the structural integrity of this compound and assess purity for biological assays?

  • Analytical Techniques :
    • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities; purity >95% is required for in vitro studies .
    • X-ray Crystallography : Resolves 3D conformation, particularly for verifying spatial arrangement of the methylthio group and acetamide linkage .
  • Purity Metrics :
    • Melting point consistency (e.g., 139–140°C for related analogs) .
    • Elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

  • Antimicrobial Screening :
    • Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µM indicating promise .
  • Anticancer Activity :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50}. Related compounds show IC50_{50} values of 10–25 µM .
  • Anti-inflammatory Testing :
    • COX-2 inhibition assays; structural analogs demonstrate 40–60% inhibition at 10 µM .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in analogs?

  • Key Modifications :

    • Substituent Effects : Replacing the methylthio group with ethylsulfonyl improves anticancer potency (IC50_{50} reduction by 30–50%) .
    • Heterocycle Variation : Pyridazine or pyrimidine rings in place of benzo[d]thiazole alter selectivity toward kinase targets .
  • SAR Table :

    Compound ModificationBioactivity TrendReference
    4-Methoxy substitutionEnhanced antimicrobial activity
    Chlorine at thiazole C-2Increased cytotoxicity (IC50_{50} ↓)
    Ethylsulfonyl vs. methylthioImproved solubility and target binding

Q. How should researchers address contradictory data in biological activity between in vitro and in vivo models?

  • Experimental Design :
    • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration; low solubility may explain in vitro-in vivo disconnect .
    • Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., sulfoxide formation) that may reduce efficacy .
  • Data Reconciliation :
    • Dose Optimization : Adjust dosing regimens based on plasma half-life (e.g., QD vs. BID dosing) .
    • Combination Studies : Pair with CYP450 inhibitors to mitigate metabolic instability .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Target Identification :
    • Surface Plasmon Resonance (SPR) : Direct binding assays with purified proteins (e.g., EGFR kinase domain) measure affinity (KD_D < 1 µM indicates strong interaction) .
    • Molecular Docking : Simulations using AutoDock Vina predict binding poses in ATP-binding pockets of kinases .
  • Pathway Analysis :
    • RNA Sequencing : Post-treatment transcriptomic profiling in cancer cells identifies downregulated pathways (e.g., PI3K/Akt) .
    • Western Blotting : Quantify apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) to confirm pro-death signaling .

Q. How can researchers optimize synthetic routes to scale up production for preclinical studies?

  • Process Chemistry Strategies :
    • Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps improve yield (>80%) .
    • Flow Chemistry : Continuous-flow reactors reduce reaction times (from 12 h to 2 h) for amide couplings .
  • Byproduct Mitigation :
    • HPLC-MS Tracking : Identify and quantify side products (e.g., dimerization at <5%) .
    • Recrystallization : Use ethanol/water mixtures to isolate pure product (yield recovery >90%) .

Q. What computational methods support the design of novel analogs with improved drug-like properties?

  • In Silico Tools :
    • ADMET Prediction : SwissADME estimates logP (<3.5) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .
    • Free Energy Perturbation (FEP) : Quantifies binding energy changes for methyl → trifluoromethyl substitutions .
  • QSAR Models :
    • 3D-QSAR using CoMFA identifies electrostatic and steric drivers of antimicrobial activity (q2^2 > 0.7) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound NameIC50_{50} (µM)TargetReference
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide12.4 ± 1.2HeLa cells
N-(4-chlorophenyl)-2-(methylthio)acetamide45.6 ± 3.8S. aureus
N-(4-ethylsulfonylphenyl) analog8.9 ± 0.9EGFR kinase

Q. Table 2: Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (%)Reference
Triethylamine, DCM, 25°C7897
Pyridine, DMF, 40°C8595
Flow reactor, Pd/C catalyst9299

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • All data derived from peer-reviewed studies (e.g., Russian Journal of General Chemistry, PubChem).
  • Commercial sources (e.g., ) excluded per guidelines.

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